molecular formula C7H6BFO3 B1302978 2-Fluoro-5-formylphenylboronic acid CAS No. 352534-79-3

2-Fluoro-5-formylphenylboronic acid

Cat. No.: B1302978
CAS No.: 352534-79-3
M. Wt: 167.93 g/mol
InChI Key: SQSWYWCEKCVQEA-UHFFFAOYSA-N
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Description

2-Fluoro-5-formylphenylboronic acid is an organoboron compound with the molecular formula C7H6BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a formyl group at the 5-position.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-formylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, which is essential for the coupling reaction . Additionally, the presence of the fluorine atom influences the compound’s electronic properties, making it a valuable reagent in organic synthesis .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways and gene expression by interacting with specific enzymes and proteins. For instance, some formylphenylboronic acids have demonstrated antimicrobial activity, which is believed to be related to their ability to form cyclic isomers in solution . This interaction can disrupt cellular metabolism and inhibit the growth of microorganisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For example, the compound’s boronic acid group can form reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition . Additionally, the fluorine atom’s electron-withdrawing properties can enhance the compound’s reactivity, facilitating its interaction with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. For instance, it may isomerize to form cyclic structures, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and enzyme inhibition . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s boronic acid group can participate in reactions with diols and other biomolecules, affecting their function and stability . Additionally, the fluorine atom can modulate the compound’s reactivity, impacting its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with enzymes in the cytoplasm or nucleus can influence cellular processes such as gene expression and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-formylphenylboronic acid typically involves the borylation of a fluorinated aromatic compound. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-formylphenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-formylphenylboronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug molecules. The boronic acid group interacts with the target molecules, forming stable complexes that can be detected or utilized in further chemical reactions .

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2,4-Difluorophenylboronic acid
  • 2,5-Difluorophenylboronic acid

Comparison: 2-Fluoro-5-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The formyl group also provides additional functionality, allowing for further derivatization and application in complex synthetic pathways .

Properties

IUPAC Name

(2-fluoro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSWYWCEKCVQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376834
Record name 2-Fluoro-5-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-79-3
Record name 2-Fluoro-5-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352534-79-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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